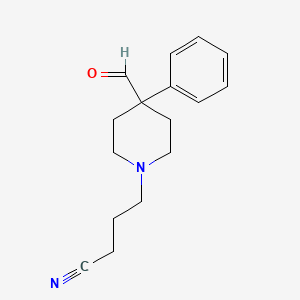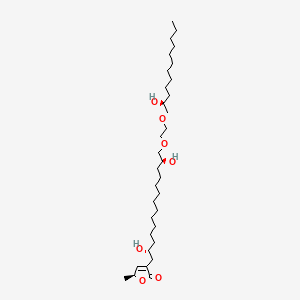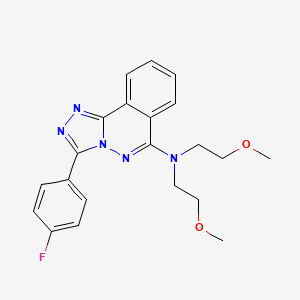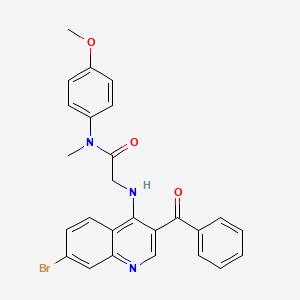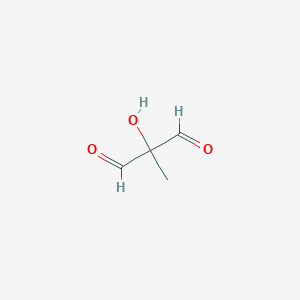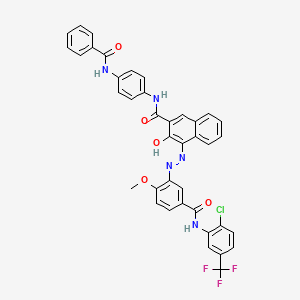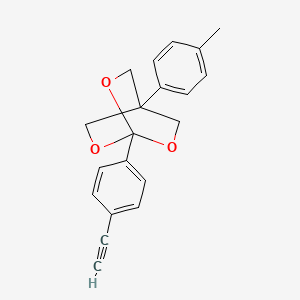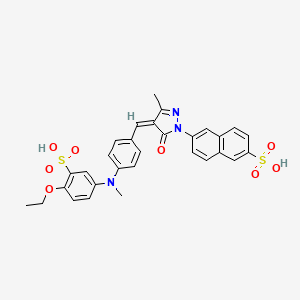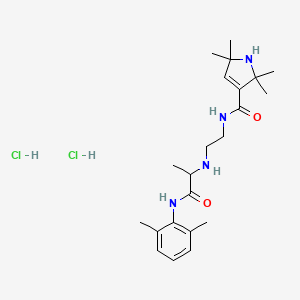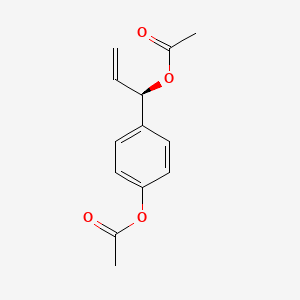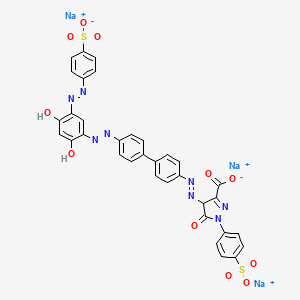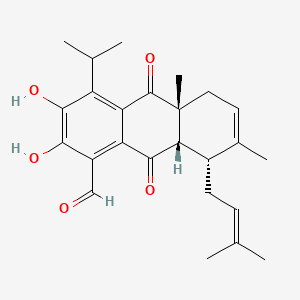
2,3-Dihydroxy-7,10a-dimethyl-8-(3-methylbut-2-en-1-yl)-9,10-dioxo-4-(propan-2-yl)-5,8,8a,9,10,10a-hexahydroanthracene-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heliocide H1 is a naturally occurring terpenoid compound found in cotton plants (Gossypium spp.). Heliocide H1 is specifically noted for its role in the plant’s defense mechanisms against insect herbivory .
Preparation Methods
Heliocide H1 is primarily extracted from cotton plants. The concentration of heliocide H1 can vary depending on the growth conditions of the plant. For instance, plants grown in phytotron conditions tend to produce higher levels of heliocide H1 compared to those grown in greenhouses . The extraction process typically involves mechanical wounding of the plant and application of caterpillar regurgitant to induce the production of defense metabolites, including heliocide H1 .
Chemical Reactions Analysis
Heliocide H1 undergoes various chemical reactions, including oxidation and reduction. It is a hydroxyanthraquinone, which means it contains hydroxyl groups and quinone structures that can participate in redox reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Heliocide H1 has several scientific research applications, particularly in the fields of chemistry, biology, and agriculture. In chemistry, it is studied for its unique chemical structure and reactivity. In biology, it is investigated for its role in plant defense mechanisms and its potential use as a natural insecticide . In agriculture, heliocide H1 is of interest for developing pest-resistant cotton varieties .
Mechanism of Action
The mechanism of action of heliocide H1 involves its toxicity to herbivorous insects. When the plant is damaged, heliocide H1 is produced and acts as a deterrent to herbivores by reducing their performance and survival rates . The compound targets the digestive systems of the insects, leading to reduced feeding and growth .
Comparison with Similar Compounds
Heliocide H1 is similar to other gossypol-like terpenoids found in cotton plants, such as gossypol, hemigossypolone, and other heliocides (H2, H3, and H4) . heliocide H1 is unique in its specific structure and the particular role it plays in the plant’s defense system . Unlike gossypol, which is toxic to both herbivores and non-ruminant animals, heliocide H1 is primarily targeted towards insect herbivores .
Properties
CAS No. |
65024-84-2 |
|---|---|
Molecular Formula |
C25H30O5 |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
(8R,8aS,10aR)-2,3-dihydroxy-7,10a-dimethyl-8-(3-methylbut-2-enyl)-9,10-dioxo-4-propan-2-yl-8,8a-dihydro-5H-anthracene-1-carbaldehyde |
InChI |
InChI=1S/C25H30O5/c1-12(2)7-8-15-14(5)9-10-25(6)20(15)22(28)18-16(11-26)21(27)23(29)17(13(3)4)19(18)24(25)30/h7,9,11,13,15,20,27,29H,8,10H2,1-6H3/t15-,20+,25+/m0/s1 |
InChI Key |
FMJIKKXSIVRJGO-YSANICFGSA-N |
Isomeric SMILES |
CC1=CC[C@@]2([C@H]([C@H]1CC=C(C)C)C(=O)C3=C(C(=C(C(=C3C2=O)C(C)C)O)O)C=O)C |
Canonical SMILES |
CC1=CCC2(C(C1CC=C(C)C)C(=O)C3=C(C(=C(C(=C3C2=O)C(C)C)O)O)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


